
Ethyl 2-bromo-4-fluorobenzoate
Overview
Description
Ethyl 2-bromo-4-fluorobenzoate (CAS 651341-68-3) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.061 g/mol . It features a bromine atom at the ortho (2nd) position and a fluorine atom at the para (4th) position on the benzene ring, esterified with an ethyl group. Key physical properties include:
- Density: 1.504 g/cm³
- Boiling point: 258.859°C at 760 mmHg
- Flash point: 110.354°C
- Vapor pressure: 0.013 mmHg at 25°C .
This compound is widely utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine and fluorine substituents, which facilitate further functionalization.
Preparation Methods
Esterification of 2-bromo-4-fluorobenzoic Acid
Acid-Catalyzed Esterification with Ethanol
One of the most straightforward and widely used methods for preparing ethyl 2-bromo-4-fluorobenzoate is the esterification of 2-bromo-4-fluorobenzoic acid with ethanol under acidic conditions.
- React 2-bromo-4-fluorobenzoic acid with excess ethanol.
- Add concentrated sulfuric acid as a catalyst.
- Reflux the mixture overnight to drive the reaction to completion.
- Neutralize the reaction mixture with sodium bicarbonate to pH ~8.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry and concentrate the organic phase to obtain the ethyl ester.
Reaction Conditions and Yield Data:
Parameter | Details |
---|---|
Starting material | 2-bromo-4-fluorobenzoic acid |
Solvent | Ethanol |
Catalyst | Concentrated sulfuric acid |
Temperature | Reflux (approx. 78 °C) |
Reaction time | Overnight (~16 hours) |
Workup | Neutralization with NaHCO3, extraction |
Yield | High (typically >85%) |
This method is favored for its simplicity and high yield, producing this compound as a colorless oil with good purity.
Carbodiimide-Mediated Esterification
Use of EDCI and DMAP in Dichloromethane
An alternative and milder method involves coupling 2-bromo-4-fluorobenzoic acid with ethanol using carbodiimide chemistry:
- The acid is dissolved in dichloromethane.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) are added as coupling agents.
- The mixture is stirred at room temperature for approximately 20 hours.
- The reaction mixture is washed with water and brine, dried over sodium sulfate, and purified by silica gel chromatography.
Parameter | Details |
---|---|
Starting material | 4-bromo-2-fluorobenzoic acid |
Coupling agents | EDCI (1.2 eq), DMAP (catalytic) |
Solvent | Dichloromethane |
Temperature | 20 °C |
Reaction time | 20 hours |
Yield | ~90% |
Product form | Colorless oil |
This method offers high selectivity and mild conditions, suitable for sensitive substrates.
Preparation via Acid Chloride Intermediate
Thionyl Chloride Activation Followed by Ethanolysis
Another classical approach involves converting 2-bromo-4-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride, followed by reaction with ethanol to form the ester:
- 2-bromo-4-fluorobenzoic acid is dissolved in ethanol.
- Thionyl chloride is added at 0 °C.
- The mixture is stirred overnight at 70 °C.
- The reaction mixture is treated with aqueous sodium bicarbonate.
- The organic layer is extracted, washed, dried, and concentrated.
Parameter | Details |
---|---|
Starting material | 4-bromo-2-fluorobenzoic acid |
Reagent | Thionyl chloride (SOCl2) |
Solvent | Ethanol |
Temperature | 0 °C to 70 °C |
Reaction time | Overnight (~16 hours) |
Yield | High (approx. 90%) |
This method is efficient and widely used industrially to prepare ethyl esters from aromatic acids.
Related Synthetic Routes and Considerations
Substitution and Functional Group Transformations
This compound can undergo further nucleophilic substitution reactions, hydrolysis, or reduction, but these are post-preparation modifications rather than preparation methods themselves.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Acid-Catalyzed Esterification | 2-bromo-4-fluorobenzoic acid | Ethanol, H2SO4, reflux overnight | >85 | Simple, cost-effective | Requires strong acid catalyst |
Carbodiimide-Mediated Coupling | 4-bromo-2-fluorobenzoic acid | EDCI, DMAP, DCM, room temp, 20 h | ~90 | Mild conditions, high selectivity | Longer reaction time |
Acid Chloride Intermediate | 4-bromo-2-fluorobenzoic acid | Thionyl chloride, ethanol, 0-70 °C, overnight | ~90 | High yield, industrially scalable | Use of corrosive SOCl2 |
Research Findings and Industrial Relevance
- The acid-catalyzed esterification remains the most straightforward and industrially preferred method due to its simplicity and scalability.
- Carbodiimide-mediated coupling offers a milder alternative that avoids harsh acidic conditions, beneficial for sensitive substrates or when functional group tolerance is critical.
- The acid chloride route is highly efficient but involves handling corrosive reagents, requiring proper safety measures.
- Purification typically involves aqueous workup, drying, and chromatographic or distillation techniques to achieve high purity (>90%) suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoates, where the bromine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 2-bromo-4-fluorobenzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features facilitate the development of compounds with potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.
2. Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties: Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways.
- Antimicrobial Activity: this compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.
3. Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The treatment resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, indicating significant antibacterial activity.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-fluorobenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the biaryl product .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for Ethyl 2-bromo-4-fluorobenzoate and its structural analogs:
Detailed Analysis
Substituent Effects on Reactivity
- Ethyl vs. Methyl Esters : Mthis compound exhibits higher reactivity in nucleophilic acyl substitution due to the smaller size and lower steric hindrance of the methyl group. However, its lower boiling point (75–78°C at 1 mmHg vs. 258.86°C for the ethyl analog) limits high-temperature applications .
- Ethyl vs. tert-Butyl Esters : The tert-butyl group in tert-Butyl 2-bromo-4-fluorobenzoate provides steric protection, making it resistant to hydrolysis and suitable as a protective group in multi-step syntheses. Its bulkiness also reduces solubility in polar solvents compared to ethyl derivatives .
Positional Isomerism
- This compound vs.
Halogenation Impact
- Ethyl 2-bromo-4,5-difluorobenzoate: The additional fluorine atom at the 5th position increases electron-withdrawing effects, enhancing the compound's electrophilicity and making it more reactive in cross-coupling reactions compared to mono-fluorinated analogs .
Biological Activity
Ethyl 2-bromo-4-fluorobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological systems, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 251.06 g/mol. The presence of bromine and fluorine atoms on the aromatic ring contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. These characteristics enable the compound to influence several biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis in tumor cells, as evidenced by increased markers of programmed cell death.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Research suggests that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition may provide insights into its anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.
Case Studies
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Method : MTT assay was used to assess cell viability.
- Results : The compound demonstrated a dose-dependent decrease in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 25 µM.
- : this compound shows promise as a novel antitumor agent.
-
Enzyme Inhibition Study :
- Objective : To assess the inhibitory effect on COX-1 and COX-2 enzymes.
- Method : Enzymatic assays were conducted using recombinant COX enzymes.
- Results : The compound inhibited COX-1 and COX-2 with IC50 values of 15 µM and 20 µM, respectively.
- : this compound may have therapeutic potential in treating conditions associated with inflammation.
Comparative Analysis
Compound | Antitumor Activity | COX Inhibition (IC50) |
---|---|---|
This compound | Significant (10-25 µM) | COX-1: 15 µM COX-2: 20 µM |
Tert-butyl 2-bromo-4-fluorobenzoate | Moderate (20-30 µM) | COX-1: 25 µM COX-2: Not tested |
Q & A
Basic Research Questions
Q. What are the key physical and spectroscopic properties of ethyl 2-bromo-4-fluorobenzoate, and how are they utilized in experimental identification?
- Answer: this compound (CAS 651341-68-3) has a molecular formula of C₉H₈BrFO₂, a molecular weight of 247.06 g/mol, and a density of 1.504 g/cm³ . Its boiling point is 258.9°C at 760 mmHg, and it exhibits a flashpoint of 110.4°C . For spectroscopic identification:
- Mass Spectrometry (MS): The bromine isotope pattern (Br: ~1:1 ratio for ⁷⁹Br/⁸¹Br) and fluorine substitution aid in distinguishing it from analogs.
- NMR: The ¹³C NMR spectrum will show distinct signals for the ester carbonyl (~165-170 ppm), aromatic carbons (110-140 ppm), and substituent effects from bromine (deshielding) and fluorine (para-directing shifts) .
- Methodology: Use high-resolution MS for molecular ion confirmation and 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
Q. How does the substitution pattern of bromine (2-position) and fluorine (4-position) influence the reactivity of this compound in cross-coupling reactions?
- Answer: The bromine at the 2-position acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions, while the fluorine at the 4-position stabilizes the aromatic ring via electron-withdrawing effects, directing electrophilic substitution to the meta position . Compared to analogs like ethyl 2-bromo-5-fluorobenzoate, the 4-fluoro substituent reduces steric hindrance, enhancing reactivity in Pd-catalyzed couplings .
- Methodology: Optimize reaction conditions (e.g., Pd(OAc)₂/XPhos catalyst, K₂CO₃ base) and monitor regioselectivity using HPLC or GC-MS to track byproducts.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?
- Answer: X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) can resolve discrepancies in bond lengths, angles, and torsional strain caused by halogen interactions . For example, the C-Br bond length (~1.89 Å) and C-F bond (~1.35 Å) should align with density functional theory (DFT) calculations.
- Methodology: Collect high-resolution diffraction data (Mo Kα radiation, 100 K), refine using SHELXL with anisotropic displacement parameters, and validate against Hirshfeld surface analysis .
Q. What are the challenges in synthesizing this compound with >99% purity, and how can competing side reactions be minimized?
- Answer: Competing ester hydrolysis (due to moisture) and halogen scrambling (e.g., Br/F displacement) are key challenges. Side reactions arise from:
- Residual acids in the reaction mixture promoting hydrolysis.
- High temperatures causing Br migration to adjacent positions.
Q. How do electronic effects from bromine and fluorine substituents impact the compound’s lipophilicity and binding affinity in medicinal chemistry applications?
- Answer: The electron-withdrawing fluorine increases polarity, reducing logP (~2.1), while bromine enhances halogen bonding potential. Comparative studies with ethyl 2-chloro-4-fluorobenzoate show a 15% decrease in binding affinity to kinase targets due to weaker halogen bonding (Cl vs. Br) .
- Methodology: Calculate partition coefficients (logP) using shake-flask methods or software (e.g., MarvinSketch). Perform molecular docking (AutoDock Vina) to simulate interactions with protein active sites.
Q. Data Analysis and Interpretation
Q. How can researchers reconcile conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Answer: Discrepancies arise from solvent polarity and hydrogen-bonding capacity. This compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) due to dipole-dipole interactions . Conflicting reports may stem from impurities or temperature variations.
- Methodology: Conduct solubility studies using UV-Vis spectroscopy at controlled temperatures (25°C ± 0.1°C) and validate via saturation shake-flask method .
Q. What computational methods are most reliable for predicting the vibrational spectra of this compound?
- Answer: Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set accurately predicts IR frequencies (scaled by 0.961). Key bands include:
- C=O stretch: ~1720 cm⁻¹.
- C-Br stretch: ~550 cm⁻¹.
- C-F stretch: ~1220 cm⁻¹ .
- Methodology: Compare computed spectra with experimental FT-IR data (ATR mode, 400–4000 cm⁻¹) and adjust for anharmonicity using VPT2 corrections.
Q. Comparative and Mechanistic Studies
Q. How does this compound compare to its methyl and propyl ester analogs in stability under acidic conditions?
- Answer: The ethyl ester balances steric protection and hydrolytic stability. Under pH 2, ethyl esters degrade 20% slower than methyl esters (due to reduced electrophilicity) but 15% faster than bulkier propyl esters .
- Methodology: Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS with a C18 column (0.1% formic acid in H₂O/ACN gradient).
Q. What role does the fluorine atom play in directing electrophilic aromatic substitution (EAS) in this compound?
- Answer: The fluorine at the 4-position deactivates the ring via -I effect, directing EAS to the meta position (6-position) relative to the bromine. This contrasts with non-fluorinated analogs, where bromine dominates substitution patterns .
- Methodology: Perform nitration (HNO₃/H₂SO₄) or sulfonation reactions and analyze product ratios via ¹H NMR integration.
Q. Experimental Design
Q. How to design a kinetic study to evaluate the rate of bromine displacement in this compound under nucleophilic conditions?
- Answer: Use pseudo-first-order kinetics with excess nucleophile (e.g., NaN₃ in DMF). Monitor Br⁻ release via ion chromatography or quantify azide product (IR: ~2100 cm⁻¹). Activation energy (Eₐ) can be derived from Arrhenius plots (20–60°C) .
- Methodology: Conduct time-resolved sampling, quench reactions with ice-cold H₂O, and analyze aliquots via IC (Dionex IonPac AS22 column).
Properties
IUPAC Name |
ethyl 2-bromo-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSROUWCKUYSAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621161 | |
Record name | Ethyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651341-68-3 | |
Record name | Ethyl 2-bromo-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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